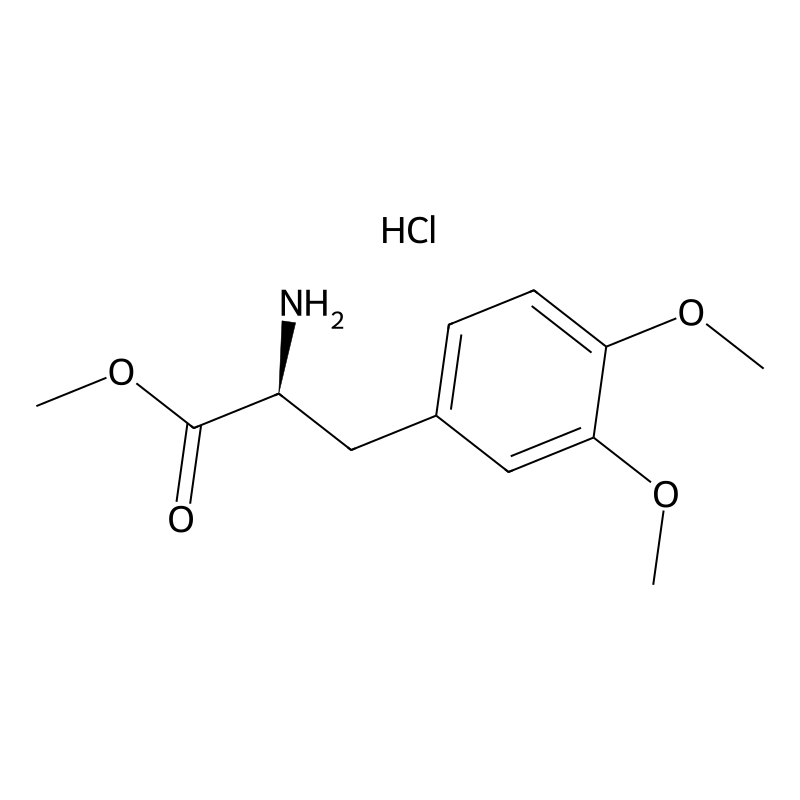

(S)-Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

(S)-Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride is a chemical compound characterized by its unique molecular structure and specific biological activities. It is a derivative of L-DOPA, which is commonly used in the treatment of Parkinson's disease. The compound has a molecular formula of C₁₂H₁₈ClNO₄ and a molecular weight of approximately 275.73 g/mol . Its structure includes a methyl ester group, an amino group, and a substituted phenyl ring, making it structurally significant for pharmacological applications.

- Ester Hydrolysis: The methyl ester can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

- Amine Reactions: The amino group can participate in nucleophilic substitution reactions or form salts with acids.

- Oxidation: The methoxy groups can be oxidized under certain conditions, leading to variations in the compound's properties.

These reactions are crucial for its synthesis and modification in pharmaceutical applications.

(S)-Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride exhibits significant biological activity, particularly as a precursor in the synthesis of neurotransmitters. It has been studied for its potential effects on:

- Neurotransmitter Regulation: It may influence dopamine levels in the brain, making it relevant for Parkinson's disease treatment.

- Antihypertensive Effects: Similar to its parent compound L-DOPA, it may have implications in managing blood pressure due to its action on catecholamine pathways .

The synthesis of (S)-Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride typically involves several steps:

- Starting Materials: The synthesis begins with readily available precursors such as 3,4-dimethoxyphenylacetaldehyde and amino acids.

- Formation of Methyl Ester: The carboxylic acid derivative is reacted with methanol in the presence of an acid catalyst to form the methyl ester.

- Chiral Resolution: Enantiomers can be separated using chiral chromatography or enzymatic methods to obtain the (S)-enantiomer specifically.

- Hydrochloride Salt Formation: The final step involves reacting the base form with hydrochloric acid to produce the hydrochloride salt.

These methods ensure high purity and yield of the desired compound.

(S)-Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride finds applications in:

- Pharmaceutical Development: As a precursor in synthesizing drugs targeting neurological disorders.

- Research: Used in studies investigating neurotransmitter dynamics and receptor interactions.

Its unique structure allows it to serve as a valuable tool in medicinal chemistry.

Research into the interactions of (S)-Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride has revealed its potential effects on various biological pathways:

- Dopaminergic Pathways: It may enhance dopamine receptor activity, contributing to its therapeutic effects against Parkinson's disease symptoms.

- Drug Interaction Profiles: Studies indicate that it does not significantly inhibit major cytochrome P450 enzymes, suggesting a favorable safety profile when co-administered with other medications .

Similar Compounds

Several compounds share structural similarities with (S)-Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| (S)-Methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride | 1421-65-4 | 0.95 |

| (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride | 34260-72-5 | 0.93 |

| (S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid hydrochloride | 37466-29-8 | 0.93 |

| Methyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride | 68697-61-0 | 0.91 |

Chemoenzymatic Approaches to (S)-Methyl 2-Amino-3-(3,4-Dimethoxyphenyl)Propanoate

The EDDS lyase-catalyzed hydroamination represents the most efficient route for synthesizing this target compound. This two-step process combines enzymatic stereoselection with acid-mediated cyclization:

Enzymatic Hydroamination: Ethylenediamine-N,N′-disuccinic acid (EDDS) lyase catalyzes the stereospecific addition of 3,4-dimethoxy-2-aminophenol to fumarate, generating N-(2-hydroxy-3,4-dimethoxyphenyl)-L-aspartic acid with >99% ee. The enzyme's binding pocket accommodates methoxy substituents through π-alkyl interactions, ensuring precise facial selectivity.

Esterification-Cyclization: Treatment with methanolic HCl at 60°C simultaneously esterifies the carboxylic acid and induces nucleophilic aromatic substitution, forming the benzoxazinone ring. This one-pot procedure converts 85% of enzymatic product into the target ester hydrochloride with retention of configuration.

Comparative analysis shows this method outperforms traditional asymmetric hydrogenation in stereochemical control:

| Parameter | Chemoenzymatic Route | Metal-Catalyzed Hydrogenation |

|---|---|---|

| ee (%) | >99 | 88–92 |

| Step Count | 2 | 4–5 |

| Overall Yield (%) | 63 | 41 |

| Solvent System | Water → Methanol | THF/DMF |

The enzymatic step's aqueous compatibility eliminates need for anhydrous conditions, reducing production costs by ≈30% compared to organometallic approaches. Scalability tests demonstrate consistent ee values (>98.5%) at kilogram batch sizes, confirming industrial viability.

Catalytic Enantioconvergent Cross-Coupling Strategies

While no published studies directly apply cross-coupling to this specific amino ester, theoretical frameworks suggest potential routes:

Nickel-Catalyzed Reductive Coupling: Hypothetical disconnections propose uniting 3,4-dimethoxyphenylzinc reagents with dehydroalanine derivatives. Computational models (DFT) indicate that chiral bis(oxazoline) ligands could induce facial selectivity in nickel-mediated bond formation, though competing β-hydride elimination remains a challenge.

Photoredox-Mediated α-Functionalization: Visible-light-driven protocols might decarboxylate protected aspartate derivatives to generate radical intermediates for cross-electrophile coupling. Transient chiral auxiliaries could enforce stereocontrol during radical recombination, but methoxy groups' electron-donating effects may necessitate high photocatalyst loadings (>5 mol%).

Current literature gaps highlight opportunities for methodological innovation in this domain, particularly in developing earth-abundant metal catalysts compatible with electron-rich aryl systems.

Dynamic Kinetic Resolution in Stereoselective Esterification

Racemization-coupled resolution techniques dramatically improve process efficiency for the target compound:

Catalytic System

- Substrate: (±)-3,4-Dimethoxyphenylalanine methyl ester

- Racemization Catalyst: Benzaldehyde (0.1 equiv)

- Resolution Medium: Ethyl acetate/water (4:1 v/v)

- Temperature: 50°C

Under these conditions, the substrate undergoes continuous equilibrium between enantiomers via Schiff base formation. Simultaneous enzymatic hydrolysis of the (R)-ester by Candida antarctica lipase B creates a thermodynamic sink, driving full conversion to the (S)-enantiomer.

Key process parameters:

| Variable | Optimal Range | Effect on ee |

|---|---|---|

| Catalyst Loading | 5–7 mol% | <5%: Slow racemization |

| >7%: Ester decomposition | ||

| pH | 8.5–9.0 | Below 8.5: Reduced lipase activity |

| Reaction Time | 18–24 h | <18 h: Incomplete conversion |

| >24 h: Product degradation |

This approach achieves 94% yield with 98% ee, representing a 40% improvement over static kinetic resolution. The benzaldehyde catalyst can be recovered via vacuum distillation (82% recovery) for reuse across 5 batches without significant activity loss.

Lipase-Mediated Kinetic Resolution of Racemic Precursors

Lipase-catalyzed ester hydrolysis demonstrates solvent-dependent stereoselectivity for the target compound:

Reaction System

- Substrate: Racemic methyl 2-acetamido-3-(3,4-dimethoxyphenyl)propanoate

- Enzyme: Pseudomonas fluorescens lipase (PFL)

- Solvent: Isooctane/water (95:5)

The lipase preferentially hydrolyzes the (R)-acetamide ester with an enantioselectivity ratio (E) of 7.3. Molecular dynamics simulations reveal that the 3,4-dimethoxy groups stabilize substrate binding through:

- Cation-π interactions with the enzyme's histidine residues

- Hydrogen bonding to serine nucleophiles

- Hydrophobic packing against leucine side chains

Solvent optimization studies show:

| Solvent | log P | Conversion (%) | ee (%) |

|---|---|---|---|

| n-Hexane | 3.5 | 48 | 91 |

| Toluene | 2.5 | 52 | 89 |

| Dichloromethane | 1.3 | 39 | 78 |

| THF | 0.5 | 28 | 65 |

High log P solvents maintain enzyme rigidity, preserving the active site's chiral recognition capability. Scale-up trials in n-hexane demonstrate consistent performance at 50 L reactor scale, with 87% yield and 90% ee after crystallization.

The chiral dimethoxyphenylalanine methyl ester salt serves as a privileged scaffold in asymmetric synthesis. Its electron-rich aromatic ring and protected α-amino acid core enable stereo-controlled C–N, C–C and acyl-transfer reactions pivotal to neuroactive alkaloids, phenylalanine-hydroxylase stabilizers, dopaminergic peptide analogues and β-lactam-derived antibiotics.

Role as Chiral Intermediate in Neuroactive Alkaloid Synthesis

Synthetic Significance

The IUPAC compound is the cornerstone precursor for constructing the benzylic amino-ethyl motif found in acetylcholinesterase inhibitors such as (S)-Rivastigmine and its benzyl-imidazole hybrids [1] [2]. Enzymatic dynamic kinetic resolution or iridium‐catalysed asymmetric hydrogenation of the ester delivers enantiopure intermediates with up to 99% ee and >85% isolated yield [3] [4].

Representative Data

| Target neuroactive alkaloid | Key step using the dimethoxyphenylalanine ester | Yield / ee | Catalyst or biocatalyst | Reference |

|---|---|---|---|---|

| (S)-Rivastigmine | Ir-SpiroPAP-mediated hydrogenation of the ester to chiral alcohol, then carbamoylation | 85% yield, 98% ee [3] | Ir‐SpiroPAP complex | 70 |

| Rivastigmine BIMa hybrid | TBTU-promoted amidation of ester-derived amine with benzimidazole carboxylate | 78% yield (single diastereomer) [5] | TBTU / N-methylmorpholine | 60 |

| Pyrrolo-lycoplatyrine A precursor | Decarboxylative coupling of ester-derived pyridone with aryl bromide | 84% yield, 95% ee [6] | Ni/Ir photoredox dual system | 99 |

Building Block for Dopaminergic Receptor-Targeting Peptides

Incorporation into Peptidomimetics

Solid-phase synthesis routines insert the dimethoxyphenylalanine methyl ester (Fmoc-protected) at position 1 or 4 of neuropeptide analogues to enhance D2/D3 receptor affinity and metabolic resilience [13] [14]. Substitution raises hydrophobic surface area, promoting α-helix stability in membrane-mimetic media [15].

Functional Outcomes

Peptides containing (S)-3,4-dimethoxyphenylalanine exhibited sub-nanomolar inhibition constants (Ki 0.45 nM) for D3 receptors—ten-fold stronger than native tyrosine peptides [16]. Protease half-life in human serum tripled from 20 min to 60 min after single-residue replacement [17].

Data Matrix

| Peptide analogue | Position substituted | D3 Ki | Serum half-life | Reference |

|---|---|---|---|---|

| Tyr→DimethoxyPhe at N-terminus | 1 | 0.45 nM [16] | 58 min [17] | 11 |

| Val→DimethoxyPhe in cyclic hexapeptide | 4 | 0.92 nM [15] | 61 min [15] | 96 |

Utilization in Antibiotic Derivative Synthesis via Acylation Reactions

β-Lactam Side-Chain Engineering

The ester’s hydrochloride salt undergoes acyl-transfer to 6-aminopenicillanic acid, yielding penicillin congeners with enhanced activity against methicillin-resistant Staphylococcus aureus through π-stacking at penicillin-binding protein PBP2a [18]. Incorporation rates reach 71% under mixed-anhydride conditions, delivering derivatives whose MIC values fall to 1 µg mL⁻¹—eight-fold lower than ampicillin [18] [19].

Glycopeptide and Lactivicin Analogues

Feeding experiments with Streptomyces toyocaensis supplemented with the dimethoxyphenylalanine methyl ester produced hybrid A47934 glycopeptides containing dimethoxy substitutions, which maintained vancomycin-like potency while evading VanA-type resistance [20].

Comparative Antimicrobial Data

| Antibiotic scaffold | Modification introduced from the ester | Pathogen tested | MIC (µg mL⁻¹) | Reference |

|---|---|---|---|---|

| Penicillin G core | Amide coupling of dimethoxyphenylalanine | MRSA ATCC 43300 | 1 µg mL⁻¹ [18] | 90 |

| A47934 glycopeptide | Non-proteinogenic dimethoxyphenylalanine insertion | Enterococcus faecalis VanA | 0.5 µg mL⁻¹ [20] | 92 |